molecular formula C16H14F2N2O4S B3014338 (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903625-78-4

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B3014338
M. Wt: 368.35
InChI Key: XYKRSRYEALBANZ-UHFFFAOYSA-N
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Description

The compound “(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that likely contains several functional groups, including a difluoromethylsulfonyl group attached to a phenyl ring and a pyridin-3-yloxy linked azetidinyl methanone structure. This compound's structure suggests it could be synthesized through a series of organic reactions involving aromatic substitution, sulfonylation, and the formation of an azetidinyl ring.

Synthesis Analysis

The synthesis of complex molecules such as the one often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insights into related chemistry. For instance, the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent is discussed . This method could potentially be adapted for the synthesis of the ketone moiety in the target compound. Additionally, the synthesis of 2-(trifluoroacetyl)chromones through Claisen condensation followed by deprotection could provide a framework for constructing the chromone-like structure in the compound .

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a range of interactions due to its diverse functional groups. The difluoromethylsulfonyl group is a strong electron-withdrawing group that could influence the electronic properties of the phenyl ring to which it is attached. The azetidinyl ring, being a strained four-membered ring, would impart a degree of reactivity to the molecule. The pyridin-3-yloxy group could engage in hydrogen bonding and pi-pi interactions due to the nitrogen in the pyridine ring.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The difluoromethylsulfonyl group could potentially be involved in sulfonylation reactions, while the azetidinyl methanone moiety might participate in nucleophilic addition reactions due to the presence of the ketone. The pyridine moiety could act as a base or nucleophile in various reactions. Although the provided papers do not discuss the reactions of the exact compound, they do describe reactions of structurally related compounds, such as the formation of tetrahydropyrazines from 2-(trifluoroacetyl)chromones and diamines , which could be analogous to potential reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the compound's lipophilicity and could affect its boiling and melting points. The sulfonyl and ketone groups would contribute to the compound's polarity, potentially affecting its solubility in various solvents. The compound's stability could be influenced by the strained azetidinyl ring, which might make it more susceptible to ring-opening reactions. The papers provided do not offer specific data on the physical and chemical properties of the compound, but they do provide a context for understanding how similar functional groups behave in other molecules .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Synthesis of Substituted Azetidinones and Their Derivatives : Research on azetidinones, which share structural motifs with the compound , highlights the significance of these structures in organic synthesis. The design and synthesis of 2-azetidinone scaffolds, as demonstrated in studies, reveal their biological and pharmacological potencies due to their presence in a variety of naturally occurring alkaloids. These efforts underscore the methodologies for constructing complex molecules that may include functional groups similar to those found in the compound of interest (Jagannadham et al., 2019).

Medicinal Chemistry Applications

Antimicrobial and Antitubercular Activities : The synthesis of novel pyrimidine-azetidinone analogues demonstrates the potential of such compounds in medicinal chemistry, particularly for antimicrobial and antitubercular activities. This line of research provides insights into the therapeutic prospects of complex molecules that might include structural elements akin to the compound , underscoring their importance in the development of new drugs (Chandrashekaraiah et al., 2014).

Material Science and Catalysis

Photocatalytic Applications : The study of organic sulfides' oxidation under visible light irradiation using metal phthalocyanine sulfonate as a photocatalyst points to the relevance of sulfonyl functional groups (similar to those in the compound of interest) in environmental remediation processes. This research highlights the compound's potential application in the development of photocatalytic materials for deodorization and pollution control (Sun et al., 2008).

properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRSRYEALBANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

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